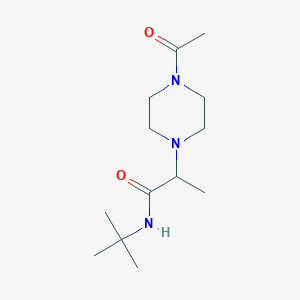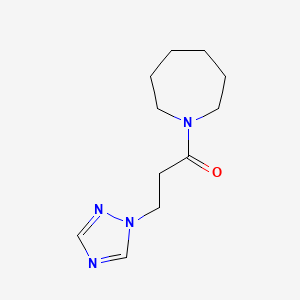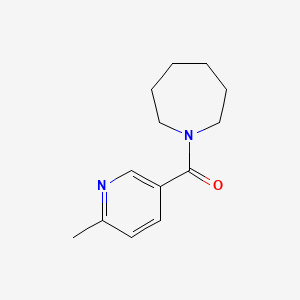
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is not fully understood. However, studies have shown that it acts on various molecular targets such as ion channels, receptors, and enzymes. It is believed to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels and receptors, leading to its analgesic and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide in lab experiments is its potential pharmacological properties. It has shown promising results in various studies, making it an attractive compound for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide. One of the potential directions is to study its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent, as it has shown promising results in various studies. Additionally, further research can be done to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its complex synthesis method and promising results in various studies make it an attractive compound for further research. Further research can be done to better understand its mechanism of action and to explore its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide involves the reaction of tert-butyl 2-(4-formylpiperazin-1-yl)propanoate with acetic anhydride in the presence of a catalyst. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide has been extensively studied for its potential pharmacological properties. It has shown promising results in various studies, including its use as an anti-inflammatory agent, analgesic, and anti-cancer agent. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-tert-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(12(18)14-13(3,4)5)15-6-8-16(9-7-15)11(2)17/h10H,6-9H2,1-5H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRYTSOHMIYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
